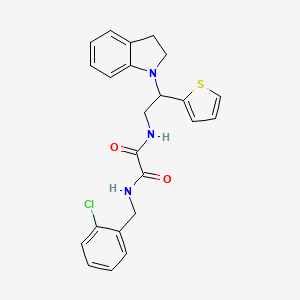
N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22ClN3O2S, with a molecular weight of approximately 439.96 g/mol. It incorporates an indole moiety, a thiophene ring, and an oxalamide functional group, contributing to its reactivity and biological properties .
The biological activity of this compound is hypothesized to be influenced by its ability to interact with various biological targets. The presence of the chlorobenzyl group may enhance lipophilicity, potentially improving cellular uptake. Additionally, the indole and thiophene components are known to participate in multiple biochemical interactions, making this compound a candidate for further pharmacological studies.
Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties. It may act as an inhibitor of specific protein interactions involved in cancer progression. The structural diversity provided by the indole and thiophene groups may lead to distinct mechanisms of action compared to simpler compounds.
Anti-inflammatory Effects
Research indicates that compounds with similar structural features often demonstrate anti-inflammatory activity. The oxalamide functional group may play a role in modulating inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of Intermediates : Starting materials such as indole and thiophene derivatives are synthesized.
- Coupling Reactions : The intermediates are coupled with chlorobenzyl and oxalamide groups under controlled conditions.
- Purification : Techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that the compound inhibits growth in cancer cell lines through modulation of specific signaling pathways. |
| Anti-inflammatory Assays | Showed significant reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
| Pharmacokinetic Studies | Investigated absorption and distribution profiles, suggesting favorable bioavailability characteristics for further development. |
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUVSMSERBUPDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














